molecular formula C10H12N2OS B1482645 (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol CAS No. 2092817-59-7

(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

Cat. No.: B1482645
CAS No.: 2092817-59-7
M. Wt: 208.28 g/mol
InChI Key: NROOWDWNEVIFSN-UHFFFAOYSA-N
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Description

“(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol” is a pyrazole derivative featuring a thiophene ring at the 3-position and a hydroxymethyl group at the 4-position of the pyrazole core. Its molecular formula is C₁₄H₁₂N₂OS, with a molecular weight of 256.33 g/mol (CAS: 372190-27-7). It is supplied as a powder with a storage temperature of 25°C and exhibits moderate solubility in polar solvents due to its hydroxyl moiety .

Properties

IUPAC Name

(1-ethyl-3-thiophen-2-ylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-2-12-6-8(7-13)10(11-12)9-4-3-5-14-9/h3-6,13H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROOWDWNEVIFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol is a heterocyclic compound that incorporates a thiophene ring fused with a pyrazole structure. This unique configuration has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the synthesis, biological activities, and therapeutic potential of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular structure of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol consists of an ethyl group attached to the pyrazole nitrogen, a thiophene moiety, and a hydroxymethyl group. The synthesis typically involves the following steps:

  • Formation of the Pyrazole Ring : This can be achieved through the condensation of hydrazine with appropriate 1,3-diketones.
  • Introduction of the Thiophene Ring : Often accomplished via palladium-catalyzed cross-coupling reactions.
  • Alkylation with Ethyl Group : The ethyl group is introduced through standard alkylation methods.
  • Final Hydroxymethylation : The hydroxymethyl group is added to complete the synthesis.

Antimicrobial Properties

Research indicates that compounds similar to (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol exhibit significant antimicrobial activity. For example:

  • A study found that derivatives containing thiophene and pyrazole rings demonstrated inhibition against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • In vitro studies show that certain pyrazole derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation markers .
  • Specific derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Preliminary investigations reveal that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Study 1: Antimicrobial Activity

A comparative study evaluated the antimicrobial effectiveness of several pyrazole derivatives, including (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol. Results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Study 2: Anti-inflammatory Mechanism

In a controlled study assessing the anti-inflammatory effects of various pyrazole derivatives, (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol was shown to significantly reduce inflammation in animal models. The mechanism was attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Data Table: Biological Activities Overview

Activity TypeDescriptionReference
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits cyclooxygenase enzymes
AnticancerInduces apoptosis in cancer cell lines

Scientific Research Applications

Synthesis of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

The synthesis typically involves the condensation of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the thiophene and methanol groups. Various methods such as microwave-assisted synthesis and palladium-catalyzed reactions have been reported to enhance yield and efficiency.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial and antifungal activities of related compounds synthesized from (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol. The mechanism of action is believed to involve interference with microbial cell wall synthesis or metabolic pathways .

Anticancer Properties

Compounds containing pyrazole moieties have shown potential in anticancer research. The unique structure of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol allows it to interact with specific molecular targets involved in cancer cell proliferation. Studies have indicated that such compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapeutics .

Organic Electronics

The incorporation of thiophene units into pyrazole frameworks has led to the development of materials with promising electronic properties. These compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics and photostability .

Sensors

Recent advancements have explored the use of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol in sensor technology. Its ability to form stable complexes with metal ions makes it suitable for the development of chemical sensors capable of detecting trace amounts of heavy metals in environmental samples .

Agricultural Chemistry

The compound has also been evaluated for its potential use as a pesticide or herbicide. Pyrazole derivatives are known for their ability to inhibit key enzymes in pests, thus serving as effective agrochemicals. Field studies are ongoing to assess the efficacy and environmental impact of these compounds in agricultural settings .

Case Studies

Study Application Findings
Ashok et al. (2017)AntimicrobialDemonstrated significant antibacterial activity against various strains .
Ziauddin et al. (2016)AnticancerInduced apoptosis in specific cancer cell lines, suggesting therapeutic potential.
Recent ResearchOrganic ElectronicsDeveloped materials for OLEDs showing improved efficiency compared to traditional compounds .
Agricultural StudyPesticide DevelopmentEvaluated effectiveness against common agricultural pests with promising results .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of “(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol” differ in substituent groups, aromatic systems, and functional groups, leading to variations in physicochemical properties and biological activities. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol C₁₄H₁₂N₂OS 256.33 Ethyl, thiophen-2-yl, hydroxymethyl Powder form; hydroxyl group enhances solubility and hydrogen-bonding capability.
(1-Ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)methanol C₁₀H₁₂N₂OS 208.28 Ethyl, thiophen-3-yl, hydroxymethyl Thiophene positional isomer; lower molecular weight may reduce steric hindrance.
(1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanol C₁₁H₁₂N₂O 188.23 Methyl, phenyl, hydroxymethyl Bulkier phenyl group increases hydrophobicity; lower solubility in polar solvents.
(E)-(4-(Aryl)phenyl)(3-(2-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)vinyl)benzofuran-2-yl)methanones Varies ~500–550 Aryl, vinyl, methanone Methanone group introduces rigidity; extended conjugation enhances UV activity.

Key Differences and Implications

Substituent Effects on Bioactivity: The hydroxymethyl group in the target compound contrasts with methanone or cyano groups in analogs (e.g., ). This group may improve water solubility and binding to biological targets via hydrogen bonding, whereas methanone derivatives (e.g., ) exhibit stronger antimicrobial activity due to extended conjugation and aryl substituents . Thiophene Position: The 2-yl vs. 3-yl thiophene substitution ( vs. 16) alters electronic distribution.

Microwave synthesis often improves yield and reduces reaction time compared to conventional heating .

Biological Activity: Pyrazole-thiophene hybrids with methanone or acrylamide groups () show antimicrobial and antifungal activity (e.g., inhibition zones of 15–22 mm at 50 µg/mL against S. aureus and E. coli) . The hydroxymethyl analog may exhibit milder activity due to reduced electrophilicity. The target compound’s hydroxymethyl group could mitigate toxicity by improving metabolic stability .

Physical Properties :

  • The target compound’s powder form and room-temperature stability contrast with liquid or crystalline forms of analogs (e.g., ’s crystalline acrylamide derivative). Hydroxymethyl groups generally lower melting points compared to ketones or nitriles .

Q & A

Q. What are the common synthetic routes for (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol in academic research?

The synthesis typically involves condensation reactions of pyrazole precursors with thiophene derivatives. A standard protocol includes refluxing ethanol or dioxane with hydrazine hydrate and a base (e.g., KOH) to form the pyrazole-thiophene core. For example:

  • Hydrazine-mediated cyclization : Reaction of aldehyde intermediates (e.g., 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde) with hydrazine hydrate under reflux, followed by acidification and crystallization .
  • Catalytic condensation : Use of piperidine as a catalyst in ethanol to promote α,β-unsaturated ketone formation, as seen in analogous pyrazole-thiophene hybrids .

Q. Which spectroscopic techniques confirm the structural integrity of (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing ethyl, thiophene, and pyrazole protons) .
  • IR spectroscopy : Identifies functional groups (e.g., O–H stretching from methanol at ~3200–3600 cm⁻¹) .
  • Mass spectrometry : Confirms molecular weight via molecular ion peaks (e.g., [M+H]+ or [M–H]–) .

Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of derivatives?

Single-crystal X-ray diffraction resolves bond lengths, angles, and packing interactions. For example:

  • Data collection : Mo Kα radiation (λ = 0.71073 Å) and ω-scans for high completeness (>99%) .
  • Refinement : SHELXL software refines atomic positions and thermal parameters, with hydrogen atoms placed using riding models .
  • Disorder handling : Partial occupancy refinement for disordered thiophene rings (e.g., 83:17 ratio in asymmetric units) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of pyrazole-thiophene hybrids?

Strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance crystallization efficiency .
  • Catalyst screening : Piperidine vs. KOH for regioselective condensation .
  • Reaction monitoring : TLC or HPLC to track intermediate formation and minimize side products .

Q. What methods address crystallographic disorder in pyrazole-thiophene hybrids during structural refinement?

  • Occupancy refinement : Assign partial occupancies to disordered atoms (e.g., thiophene rings) using SHELXL’s PART instruction .
  • Restraints : Apply geometric constraints (e.g., DFIX, SIMU) to maintain reasonable bond lengths and angles in disordered regions .
  • Validation tools : Check using Rint (<5%) and goodness-of-fit (≤1.05) to ensure model reliability .

Q. Which computational approaches analyze non-covalent interactions in crystal packing?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H⋯O hydrogen bonds, π-π stacking) .
  • DFT calculations : Evaluate electrostatic potential surfaces to predict interaction sites .
  • Mercury software : Visualizes packing motifs (e.g., columnar stacking along specific crystallographic axes) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported bond lengths/angles for pyrazole-thiophene derivatives?

  • Cross-validation : Compare data against analogous structures (e.g., C–S bond in thiophene: 1.70–1.74 Å vs. 1.71–1.73 Å ).
  • Error analysis : Assess standard uncertainties (σ) in crystallographic data; deviations >3σ warrant re-refinement .
  • Database checks : Use Cambridge Structural Database (CSD) to benchmark bond parameters .

Q. What experimental factors contribute to variability in synthetic yields of pyrazole-thiophene derivatives?

  • Reagent stoichiometry : Excess hydrazine hydrate (>1.2 eq.) can improve cyclization but may increase byproducts .
  • Temperature control : Prolonged reflux (>5 hours) risks decomposition; microwave-assisted synthesis reduces time .
  • Purification methods : Column chromatography vs. recrystallization impacts purity (e.g., ethanol vs. DMF for crystal growth ).

Methodological Best Practices

Q. What protocols ensure reproducibility in spectroscopic characterization?

  • Sample preparation : Dry solvents (e.g., deuterated DMSO for NMR) minimize water interference .
  • Parameter standardization : Fixed scan numbers (e.g., 32 scans for 13C NMR) enhance signal-to-noise ratios .
  • Referencing : Calibrate spectra using internal standards (e.g., TMS for NMR, polystyrene for IR) .

Q. How should researchers validate computational models for pyrazole-thiophene hybrids?

  • Convergence criteria : Ensure energy thresholds ≤1×10⁻⁵ Hartree in DFT optimizations .
  • Benchmarking : Compare calculated vs. experimental UV-Vis spectra for electronic transitions .
  • Software cross-check : Use multiple programs (e.g., Gaussian vs. ORCA) to verify geometric parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol
Reactant of Route 2
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(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

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